molecular formula C16H20ClNO2 B6198366 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride CAS No. 1940-75-6

2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride

Cat. No.: B6198366
CAS No.: 1940-75-6
M. Wt: 293.79 g/mol
InChI Key: XNONJBXCUVFPPH-UHFFFAOYSA-N
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Description

2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride is an organic compound with the molecular formula C15H19NO2·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-(benzyloxy)benzaldehyde and nitroethane.

    Formation of Nitro Alcohol: The first step involves the condensation of 3-(benzyloxy)benzaldehyde with nitroethane in the presence of a base like sodium ethoxide to form 2-nitro-1-[3-(benzyloxy)phenyl]propan-1-ol.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Products include benzaldehyde derivatives.

    Reduction: Products include fully reduced amines.

    Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on biological pathways and its interaction with enzymes and receptors.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[3-(methoxy)phenyl]propan-1-ol hydrochloride
  • 2-amino-1-[3-(ethoxy)phenyl]propan-1-ol hydrochloride
  • 2-amino-1-[3-(phenoxy)phenyl]propan-1-ol hydrochloride

Uniqueness

Compared to similar compounds, 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride is unique due to the presence of the benzyloxy group, which can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties. This makes it particularly useful in the design of drugs with specific target profiles.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride involves the reaction of 3-(benzyloxy)benzaldehyde with nitromethane to form 3-(benzyloxy)-β-nitrostyrene, which is then reduced to 3-(benzyloxy)phenethylamine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-(benzyloxy)benzaldehyde", "Nitromethane", "Sodium borohydride", "Acetic acid", "3-(benzyloxy)phenethylamine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "3-(benzyloxy)benzaldehyde + Nitromethane + Sodium borohydride + Acetic acid → 3-(benzyloxy)-β-nitrostyrene", "3-(benzyloxy)-β-nitrostyrene + Hydrogen gas + Palladium on carbon → 3-(benzyloxy)phenethylamine", "3-(benzyloxy)phenethylamine + Formaldehyde + Ammonium chloride → 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol", "2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol + Hydrochloric acid → 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride" ] }

CAS No.

1940-75-6

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C16H19NO2.ClH/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13;/h2-10,12,16,18H,11,17H2,1H3;1H

InChI Key

XNONJBXCUVFPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N.Cl

Purity

0

Origin of Product

United States

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